

Topic: Commercial Availability and Suppliers of 3-Butene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Butene-1,2-diol

Cat. No.: B3430786

[Get Quote](#)

Abstract

3-Butene-1,2-diol (CAS No. 497-06-3) is a functionally rich chiral building block of significant interest in pharmaceutical synthesis, agrochemicals, and materials science.^{[1][2][3]} Its unique structure, featuring a vinyl group alongside primary and secondary hydroxyl functionalities, offers versatile reactivity for constructing complex molecular architectures.^{[2][4]} This guide provides an in-depth analysis of the commercial landscape for **3-Butene-1,2-diol**, offering a technical resource for researchers, chemists, and procurement specialists. We will explore the availability, typical purity grades, and key global suppliers. Furthermore, this document details critical quality control considerations, presents a standard protocol for identity and purity verification via ^1H NMR spectroscopy, and outlines essential safety and handling procedures to ensure successful and safe laboratory application.

Introduction to 3-Butene-1,2-diol: A Versatile Chiral Synthon

3-Butene-1,2-diol, also known by synonyms such as 3,4-Dihydroxy-1-butene or Erythrol, is a four-carbon diol with the linear formula $\text{CH}_2=\text{CHCH(OH)CH}_2\text{OH}$.^{[5][6]} Its value in synthetic chemistry is derived from its dual functionality: the alkene group is amenable to a wide range of addition and cross-coupling reactions (e.g., palladium-catalyzed Heck reactions), while the two hydroxyl groups can be selectively protected, activated, or transformed.^[2]

The presence of a stereocenter at the C-2 position means the molecule exists as a pair of enantiomers, (R)- and (S)-**3-Butene-1,2-diol**. This chirality is paramount in the development of single-enantiomer pharmaceutical compounds, where stereochemistry dictates efficacy and safety.^{[1][7]} Consequently, the diol serves as a crucial starting material or intermediate in the synthesis of medicinally relevant molecules and other fine chemicals.^{[2][4][7]}

Below is a diagram illustrating the key reactive sites of the molecule, which are fundamental to its synthetic utility.

Caption: Key reactive functional groups of **3-Butene-1,2-diol**.

Commercial Availability and Supplier Landscape

3-Butene-1,2-diol is classified as a specialty or fine chemical rather than a bulk commodity. It is readily available in laboratory-scale quantities (grams to kilograms) from a wide range of global suppliers. Production is often focused in regions with strong fine chemical manufacturing sectors, such as China.^{[8][9]}

The material is typically offered as a racemic mixture, though enantiomerically pure forms, particularly (S)-**3-Butene-1,2-diol** (CAS 62214-39-5), are available for chiral synthesis applications.^{[7][10]} Purity levels are a key differentiator among suppliers, generally ranging from 95% to $\geq 99\%$.

The table below summarizes a selection of prominent suppliers. This is not an exhaustive list but represents major global distributors and regional manufacturers frequently utilized by the research and development community.

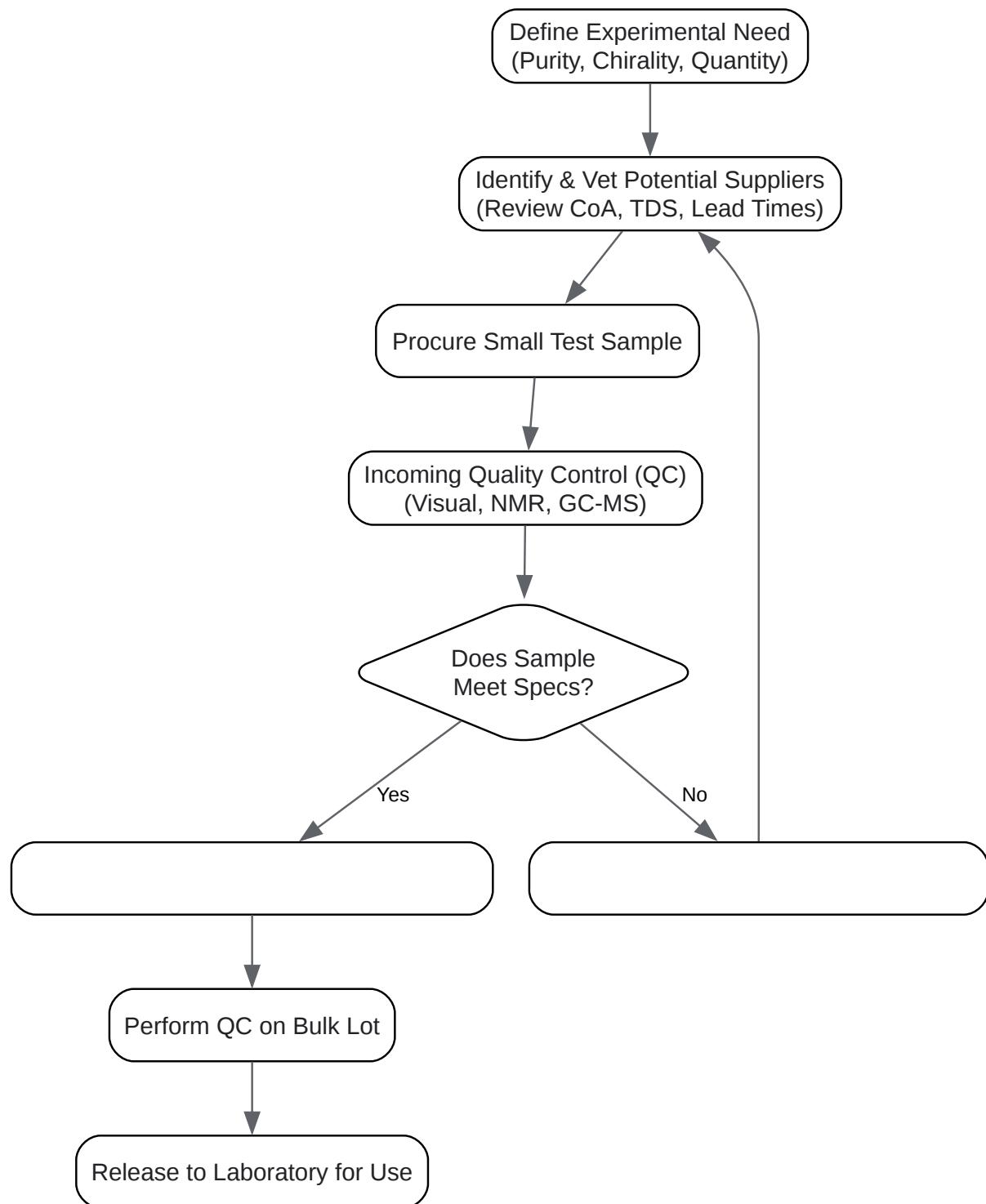
Supplier	Typical Purity Grades Offered	Geographic Focus/Reach	Notes
Sigma-Aldrich (Merck)	≥99% [5] [8]	Global	A primary source for high-purity reagents suitable for demanding pharmaceutical and analytical applications. [5]
TCI (Tokyo Chemical Industry)	>98%	Global	Known for a broad catalog of research chemicals with reliable quality.
Alfa Aesar (Thermo Fisher)	98%+	Global	Offers a range of chemicals for research and development with extensive documentation.
Parchem	Specialty Sourcing [11]	Global	A supplier of a wide range of specialty chemicals, including 3-Butene-1,2-diol. [11]
ChemicalBook Aggregators	95% - 99%+ [8] [9] [12]	Primarily China, India	Lists numerous manufacturers and traders, often providing access to larger quantities and varied pricing. [8] [9] [12]
Hangzhou LEAP Chem / KieRay	98% - 99% [13] [14]	China (Global Shipping)	Representative of specialized Chinese fine chemical suppliers. [13]

Smolecule

Research Grade[\[2\]](#)

Global

Supplier focused on a wide range of molecules for R&D, including bioactive compounds and building blocks.[\[2\]](#)


Procurement and Quality Considerations for Scientists

As a Senior Application Scientist, I cannot overstate the importance of rigorous quality assessment upon procurement. The success of a multi-step synthesis can be jeopardized by impurities in a starting material. For a molecule like **3-Butene-1,2-diol**, the choice of grade is dictated entirely by the application.

- For Pharmaceutical & Chiral Synthesis (>99% Purity Recommended): In drug development, even minor impurities can lead to unforeseen side products, complicating purification and potentially introducing toxicological risks. When chirality is critical, high chemical and enantiomeric purity is non-negotiable.
- For Polymer Science & General Synthesis ($\geq 98\%$ Purity Often Sufficient): Applications in material science or as an intermediate in less sensitive reactions may tolerate slightly lower purity, which can offer a cost advantage.[\[2\]](#) However, the nature of the impurities must be understood (e.g., water, residual starting materials).

Self-Validating Workflow: A Procurement & Qualification Protocol

The following diagram outlines a robust workflow for sourcing and validating **3-Butene-1,2-diol** to ensure experimental integrity.

[Click to download full resolution via product page](#)

Caption: A logical workflow for sourcing and qualifying **3-Butene-1,2-diol**.

Protocol: Identity and Purity Verification by ^1H NMR Spectroscopy

This protocol provides a definitive method to confirm the chemical identity and estimate the purity of a supplied sample of **3-Butene-1,2-diol**. Spectroscopic data for this compound is widely available for reference.[\[6\]](#)[\[15\]](#)[\[16\]](#)

Objective: To verify the structure and purity of **3-Butene-1,2-diol**.

Materials:

- **3-Butene-1,2-diol** sample
- Deuterated solvent (e.g., CDCl_3 or DMSO-d_6)
- NMR tubes
- NMR Spectrometer (300 MHz or higher recommended)

Methodology:

- Sample Preparation: Accurately weigh ~5-10 mg of the **3-Butene-1,2-diol** sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent directly in a clean, dry NMR tube.
- Instrument Setup: Acquire a standard proton (^1H) NMR spectrum. Ensure the spectral window is wide enough to capture all expected signals (e.g., 0-10 ppm).
- Data Analysis & Interpretation:
 - Chemical Shifts (δ) and Multiplicities: Compare the acquired spectrum to reference data. The expected approximate signals in CDCl_3 are:
 - ~5.8 ppm (ddd): 1H, the methine proton of the vinyl group ($-\text{CH}=$).
 - ~5.2 ppm (m): 2H, the terminal vinyl protons ($=\text{CH}_2$).
 - ~4.1 ppm (m): 1H, the methine proton attached to the secondary hydroxyl group ($-\text{CH}(\text{OH})-$).

- ~3.5-3.7 ppm (m): 2H, the methylene protons of the primary hydroxyl group (-CH₂OH).
- Variable (broad s): 2H, the hydroxyl protons (-OH). The chemical shift of these protons is highly dependent on concentration and residual water.
- Integration: The relative integration of the non-hydroxyl proton signals should correspond to a 1:2:1:2 ratio.
- Purity Assessment: Look for unexpected signals. Small peaks in the aliphatic region could indicate saturated impurities, while signals in the aromatic region or near known solvent peaks (e.g., acetone, ethyl acetate) could indicate contamination. Purity can be estimated by comparing the integral of the product peaks to those of known impurities if a standard is available.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is essential for its safe handling and application in experimental design.

Property	Value	Reference(s)
CAS Number	497-06-3	[5] [6] [16]
Molecular Formula	C ₄ H ₈ O ₂	[2] [5] [6] [16]
Molecular Weight	88.11 g/mol	[2] [5] [6]
Appearance	Clear, colorless liquid or oil	[4] [13] [17]
Density	~1.047 g/mL at 25 °C	[4] [5] [12]
Boiling Point	~195-196.5 °C	[4] [5] [12] [13]
Flash Point	~105 °C (222 °F)	[4] [13]
Solubility	Soluble in water and organic solvents like methanol.	[4] [7]

Safety, Handling, and Storage

3-Butene-1,2-diol is classified as a hazardous substance. Adherence to safety protocols is mandatory.

- Hazard Classification: Acutely toxic and harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[5][6][18] It is also known to be an irritant.[6][17]
- GHS Hazard Statements: H302, H312, H332.[5][6][18]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood.[18]
- Handling: Avoid breathing vapors or mist.[18] Prevent contact with skin and eyes. It is noted that the compound can gradually polymerize at room temperature, although this is typically a slow process for research quantities.[6][17]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to minimize potential polymerization, storage at -20°C under an inert atmosphere is recommended.[4]
- First Aid: In case of skin contact, wash immediately with plenty of water.[18] If inhaled, move the person to fresh air.[18] If swallowed, rinse mouth and seek medical attention.[18]

Conclusion

3-Butene-1,2-diol is an indispensable chiral building block for advanced chemical synthesis. While it is commercially accessible from a variety of global suppliers in research-grade quantities and purities, its successful application hinges on careful supplier selection and rigorous in-house quality verification. For professionals in drug discovery and development, sourcing high-purity ($\geq 99\%$) material is critical to ensure the integrity of complex synthetic routes. By implementing a structured procurement and qualification workflow, including spectroscopic verification, researchers can mitigate risks associated with impurities and ensure the reliability and reproducibility of their experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinno.com](#) [nbinno.com]
- 2. Buy 3-Butene-1,2-diol | 497-06-3 [[smolecule.com](#)]
- 3. [nbinno.com](#) [nbinno.com]
- 4. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. , Ltd [[chemdad.com](#)]
- 5. 丁烯二醇 ≥99% | Sigma-Aldrich [[sigmaaldrich.com](#)]
- 6. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 7. Buy (S)-3-Butene-1,2-diol | 62214-39-5 [[smolecule.com](#)]
- 8. [chemicalbook.com](#) [chemicalbook.com]
- 9. 3-BUTENE-1,2-DIOL suppliers & manufacturers in China [[m.chemicalbook.com](#)]
- 10. 3-Butene-1,2-diol, (2S)- | C4H8O2 | CID 6999958 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 11. [parchem.com](#) [parchem.com]
- 12. 3-BUTENE-1,2-DIOL | 497-06-3 [[chemicalbook.com](#)]
- 13. [echemi.com](#) [echemi.com]
- 14. [echemi.com](#) [echemi.com]
- 15. [spectrabase.com](#) [spectrabase.com]
- 16. 3-Butene-1,2-diol [[webbook.nist.gov](#)]
- 17. 3-Butene-1,2-diol - Hazardous Agents | Haz-Map [[haz-map.com](#)]
- 18. [echemi.com](#) [echemi.com]
- To cite this document: BenchChem. [Topic: Commercial Availability and Suppliers of 3-Butene-1,2-diol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3430786#commercial-availability-and-suppliers-of-3-butene-1-2-diol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com